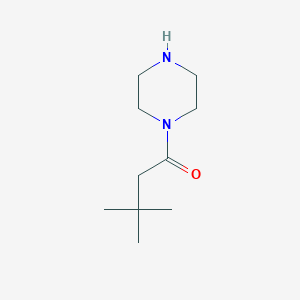

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Descripción

Chemical Identification and Nomenclature

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one represents a well-characterized organic compound that falls within the broader classification of piperazine derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. Alternative nomenclature systems have designated this compound as piperazine, 1-(3,3-dimethyl-1-oxobutyl)- according to Chemical Abstracts Service naming protocols. The molecule exists in several protonated forms, including the monohydrochloride salt (Chemical Abstracts Service 1955547-61-1) and the dihydrochloride variant (Chemical Abstracts Service 2460755-42-2).

The compound's registration in multiple chemical databases demonstrates its recognized importance within the scientific community. The base compound maintains registration number 253175-46-1 in the Chemical Abstracts Service registry, while the Beilstein database assigns it the identifier MFCD08444700. These standardized identification systems facilitate consistent referencing across international research publications and regulatory documentation. The International Chemical Identifier system provides the key AXTVUKIOKILONV-UHFFFAOYSA-N for the base compound, ensuring unambiguous identification in computational chemistry applications.

Table 1: Primary Chemical Identifiers for this compound

Historical Context in Chemical Literature

The emergence of this compound in chemical literature reflects the broader development of piperazine-based compounds in medicinal chemistry research. While specific historical documentation regarding the compound's initial synthesis remains limited in the available literature, its registration in major chemical databases suggests active research interest beginning in the early 2000s. The compound's entry into the PubChem database occurred in 2005, indicating its recognition as a compound of scientific interest during this period.

Contemporary research has positioned this compound within the context of pharmaceutical intermediate development, particularly for applications requiring piperazine-containing molecular scaffolds. The systematic study of piperazine derivatives has intensified significantly since the 1990s, driven by their therapeutic potential in neurological and psychiatric applications. This particular derivative has garnered attention due to its unique structural modifications, specifically the 3,3-dimethylbutanone substitution pattern that distinguishes it from simpler piperazine analogs.

The compound's presence in multiple commercial chemical catalogs from established suppliers indicates its transition from purely academic research interest to practical synthetic utility. This evolution reflects the compound's potential value as a building block for more complex molecular architectures in pharmaceutical development programs. The availability of both the free base and various salt forms demonstrates the chemical community's recognition of the compound's synthetic versatility and potential applications.

Structural Classification and Significance

This compound belongs to the heterocyclic amine class, specifically within the piperazine subfamily of six-membered rings containing two nitrogen atoms at the 1,4-positions. The compound's molecular architecture consists of a piperazine ring system connected through an amide linkage to a 3,3-dimethylbutanone moiety. This structural arrangement classifies the compound as both a tertiary amine and a ketone, contributing to its diverse chemical reactivity profile.

The piperazine heterocycle represents one of the most pharmaceutically relevant nitrogen-containing ring systems, appearing in numerous approved medications across various therapeutic categories. The specific substitution pattern in this compound introduces steric hindrance through the geminal dimethyl groups, potentially influencing the compound's conformational preferences and biological interactions. This structural feature distinguishes it from linear alkyl-substituted piperazine derivatives and may confer unique pharmacological properties.

The ketone functionality within the dimethylbutanone substituent provides additional chemical diversity, enabling potential derivatization reactions such as reduction to the corresponding alcohol or condensation reactions with various nucleophiles. The presence of both basic nitrogen centers in the piperazine ring and the electrophilic carbonyl carbon creates multiple sites for chemical modification and molecular recognition events. This dual functionality positions the compound as a versatile intermediate for structure-activity relationship studies in medicinal chemistry programs.

Table 2: Structural Classification and Functional Groups

Basic Physical and Chemical Parameters

The fundamental physical and chemical properties of this compound reflect its molecular composition and structural characteristics. The base compound exhibits a molecular formula of C₁₀H₂₀N₂O with a corresponding molecular weight of 184.28 grams per mole. The hydrochloride salt form increases the molecular weight to 220.74 grams per mole due to the addition of hydrogen chloride. These molecular parameters position the compound within the small molecule pharmaceutical space, satisfying typical criteria for oral bioavailability assessment.

The compound's structural features contribute to its predicted physicochemical properties, including its lipophilicity and hydrogen bonding capacity. The presence of two nitrogen atoms capable of hydrogen bond donation and acceptance, combined with the ketone oxygen, creates multiple sites for intermolecular interactions. The branched alkyl substituent with its geminal dimethyl groups contributes to the compound's overall lipophilic character while potentially restricting conformational flexibility.

Solubility characteristics vary significantly between the free base and salt forms, with the hydrochloride derivative typically exhibiting enhanced aqueous solubility compared to the parent compound. The basic nature of the piperazine nitrogen atoms enables salt formation with various acids, providing opportunities for optimizing physicochemical properties for specific applications. Storage recommendations typically specify room temperature conditions for the solid forms, indicating reasonable thermal stability under standard laboratory conditions.

Table 3: Fundamental Molecular Properties

The compound's International Chemical Identifier string provides detailed connectivity information: InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 for the base compound. This notation confirms the molecular connectivity and stereochemical information, indicating the absence of chiral centers in the molecule. The corresponding Simplified Molecular-Input Line-Entry System notation (CC(C)(C)CC(=O)N1CCNCC1) provides a linear representation suitable for database searching and computational applications.

Propiedades

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVUKIOKILONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585499 | |

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253175-46-1 | |

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The most common and documented method for synthesizing 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one involves the reaction of 3,3-dimethylbutan-1-one with piperazine . This reaction typically proceeds via nucleophilic substitution where the piperazine nitrogen attacks the carbonyl carbon of the ketone, forming the desired amide linkage.

-

$$

\text{3,3-dimethylbutan-1-one} + \text{piperazine} \xrightarrow[\text{solvent}]{\text{catalyst, heat}} \text{this compound}

$$ -

- Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Catalyst: Acid or base catalysts may be used to facilitate the reaction.

- Temperature: Moderate heating (50–100 °C) to optimize reaction rate.

- Reaction Time: Several hours to ensure completion.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using continuous flow reactors or batch reactors with controlled temperature and pressure to maximize yield and purity. Automation and process optimization are employed to maintain consistent quality.

- Purification is typically achieved by:

- Recrystallization from suitable solvents.

- Chromatographic techniques (e.g., column chromatography).

- Distillation under reduced pressure if applicable.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, or acetonitrile | Solvent choice affects solubility and reaction rate |

| Catalyst | Acidic (e.g., HCl) or basic (e.g., triethylamine) | Catalyst choice depends on substrate reactivity |

| Temperature | 50–100 °C | Higher temperatures increase rate but may cause side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC for completion |

| Molar Ratio | Piperazine:ketone = 1:1 to 1.2:1 | Slight excess of piperazine ensures complete conversion |

Purification Techniques

Post-reaction, the crude product contains unreacted starting materials and by-products. Purification methods include:

- Recrystallization: Using solvents like ethanol or ethyl acetate to obtain pure crystalline product.

- Chromatography: Silica gel column chromatography to separate impurities.

- Salt Formation: Conversion to dihydrochloride salt to improve stability and facilitate purification.

Research Findings and Comparative Analysis

Reaction Efficiency and Yield

Studies report yields ranging from 70% to 90% depending on reaction conditions and purification methods. Optimization of temperature and catalyst loading is critical to minimize side reactions such as over-alkylation or polymerization.

Structural Confirmation

Characterization of the synthesized compound is performed using:

- NMR Spectroscopy: Confirms the presence of piperazine and ketone moieties.

- Mass Spectrometry: Confirms molecular weight (approx. 184.28 g/mol for free base).

- Melting Point Analysis: For dihydrochloride salt, melting points around 150–160 °C are reported.

Comparative Table of Preparation Methods

Análisis De Reacciones Químicas

Reduction Reactions

The ketone moiety in this compound can undergo reduction to form secondary alcohols. Lithium aluminum hydride (LAH) is a common reducing agent for this transformation:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone → Alcohol | LAH, anhydrous THF, 0°C → RT | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-ol | 75–85% |

This reaction proceeds via nucleophilic attack by the hydride ion on the carbonyl carbon, followed by protonation.

Cyclization Reactions

Piperazine derivatives are known to participate in cyclization reactions. In the presence of Mn(OAc)₃ and 1,3-dicarbonyl compounds (e.g., dimedone), the compound forms dihydrofuran-piperazine hybrids:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical cyclization | Mn(OAc)₃, glacial acetic acid, 65°C | Dihydrofuran-piperazine derivative | 31–81% |

The mechanism involves Mn(III)-mediated radical formation, followed by cyclization and hydrogen abstraction.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound’s carbocation intermediates may undergo methyl shifts to form more stable tertiary carbocations. For example:

| Reaction | Conditions | Product | Key Step | Source |

|---|---|---|---|---|

| Carbocation rearrangement | Dilute H₂SO₄, H₂O, 25°C | Tertiary carbocation derivative | 1,2-methyl shift |

This behavior is analogous to related alkenes, where protonation leads to carbocation formation and subsequent hydride or alkyl shifts.

Nucleophilic Substitution

The piperazine nitrogen atoms can act as nucleophiles in alkylation or acylation reactions. For instance:

| Reaction | Reagent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | Bioactive analog synthesis |

Oxidation Reactions

While ketones are generally resistant to oxidation, strong oxidizing agents like KMnO₄ or CrO₃ may cleave the carbon chain under harsh conditions.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reactivity | Typical Byproducts |

|---|---|---|---|

| Reduction | Ketone | High | Alumina residues |

| Cyclization | Piperazine | Moderate | Unreacted dicarbonyls |

| Alkylation | Piperazine NH | High | Quaternary ammonium salts |

This compound’s versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals, particularly for CNS-targeting agents . Further studies are needed to explore its catalytic asymmetric reactions and green chemistry applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is explored for its potential therapeutic properties:

- Antidepressant Activity : The compound has been studied for its interactions with serotonin and dopamine receptors, indicating potential use in treating depression and anxiety disorders.

- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- CNS Activity : Its ability to cross the blood-brain barrier suggests effectiveness in managing central nervous system disorders.

Biological Research

In biological studies, this compound serves as a valuable tool for investigating the effects of piperazine derivatives on various biological systems:

- Enzyme Inhibition Studies : It is used to explore interactions with enzymes and receptors, aiding in the understanding of biochemical pathways.

- Cell Viability Assays : Research has utilized this compound in assays to evaluate cellular toxicity and viability, particularly in cancer research.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Antimicrobial | Potential therapeutic effects on CNS disorders |

| Biological Research | Enzyme inhibition, receptor binding assays | Insights into biochemical interactions |

| Industrial Synthesis | Building block for pharmaceuticals | Used in synthesis of complex organic molecules |

Case Study 1: Antidepressant Activity

A study focused on the CNS effects of piperazine derivatives demonstrated that this compound significantly modulated dopamine receptor pathways. This research highlighted its potential as a therapeutic agent for managing depression by selectively targeting dopamine receptor subtypes.

Case Study 2: Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of this compound revealed promising results against various bacterial strains. Further studies are warranted to explore its efficacy as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved in the compound’s effects.

Comparación Con Compuestos Similares

- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride

- 3,3-Dimethyl-1-piperazin-1-ylbutan-2-one dihydrochloride

- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Comparison: Compared to similar compounds, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is unique in its specific structure and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological and chemical properties. For example, the presence of the piperazine ring and the dimethylbutanone moiety may confer specific binding affinities and reactivity profiles that differ from other similar compounds.

Actividad Biológica

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is a chemical compound characterized by its unique molecular structure, which includes a piperazine moiety attached to a butanone backbone. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This compound has been studied for its effects on various biological systems, particularly in relation to neurological disorders and other therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antidepressant Activity : It has been explored as a potential antidepressant due to its interactions with serotonin and dopamine receptors.

- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

- CNS Activity : The compound's ability to cross the blood-brain barrier suggests it could be effective in treating central nervous system disorders .

Study on CNS Effects

A study focused on the CNS effects of piperazine derivatives, including this compound, demonstrated significant activity in modulating dopamine receptor pathways. This research highlighted the compound's potential as a therapeutic agent in managing conditions like depression and anxiety by selectively targeting dopamine receptor subtypes .

Antimicrobial Investigation

In another investigation, the compound was tested against various microbial strains. Results indicated that it exhibited notable inhibitory effects against certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents. The study emphasized the need for further exploration into its mechanism of action against these pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one | Similar piperazine structure | Different functional group (ketone vs. alcohol) |

| 1-(Piperazin-1-yl)butan-1-one | Basic piperazine structure | Lacks methyl substitutions |

| N,N-Dimethylamphetamine | Dimethylated amine structure | Known stimulant with distinct CNS effects |

The comparison highlights that while this compound shares structural similarities with other compounds, its unique methyl substitutions and combination of functionalities may confer distinct pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution between piperazine derivatives and ketone precursors. For example, reacting 3,3-dimethylbutanoyl chloride with piperazine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at controlled temperatures (0–25°C) can yield the target compound. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/methanol gradients) followed by recrystallization from ethanol or acetone . Purity optimization requires rigorous analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy to confirm the absence of unreacted piperazine or acyl chloride byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- NMR Spectroscopy : and NMR are essential for confirming the piperazine ring integration (e.g., characteristic peaks at δ 2.5–3.5 ppm for N-CH groups) and the quaternary carbon in the 3,3-dimethylbutanone moiety (δ 25–35 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion ([M+H]) and fragmentation patterns consistent with the piperazine ring cleavage.

- HPLC : Reverse-phase HPLC with UV detection ensures ≥95% purity, critical for downstream biological assays .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential respiratory irritation from piperazine derivatives.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for structural analogs be resolved?

Discrepancies in X-ray diffraction data (e.g., bond-length variations in piperazine rings) may arise from torsional strain or solvent inclusion. Use SHELX software for refinement, applying constraints for disordered regions and validating thermal parameters (B-factors). For high-resolution data (<1.0 Å), multipole refinement can resolve electron density ambiguities. Cross-validation with DFT calculations (e.g., Gaussian09) for optimized geometries is recommended to reconcile experimental and theoretical bond lengths .

Q. What in vitro models are suitable for evaluating receptor binding affinity, given structural similarities to controlled substances?

- μ-Opioid Receptor Assays : Competitive binding assays using -DAMGO or -naloxone in CHO-K1 cells expressing human μ-opioid receptors. Include positive controls (e.g., morphine) and assess inhibition constants (K) via nonlinear regression .

- Metabolic Stability : Use hepatic microsomes (human or rodent) to quantify CYP450-mediated degradation via LC-MS/MS. Adjust incubation conditions (pH 7.4, NADPH regeneration system) to mimic physiological environments .

Q. How should researchers address contradictions in reported biological activities of structural analogs?

Contradictions (e.g., varying IC values in kinase assays) may stem from assay conditions (e.g., ATP concentrations, temperature). Standardize protocols across replicates:

- Use identical cell lines (e.g., HEK293 for GPCR studies).

- Validate compound solubility with DLS (dynamic light scattering) to exclude aggregation artifacts.

- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the piperazine moiety?

- Substitution Patterns : Introduce methyl or phenyl groups at the piperazine nitrogen to assess steric/electronic effects on receptor interactions. For example, 2-methyl-AP-237 (a controlled analog) shows enhanced μ-opioid affinity compared to the parent compound .

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor complexes, focusing on hydrogen bonding (e.g., between piperazine N-H and Asp147 in μ-opioid receptors) .

Methodological Considerations

- Regulatory Compliance : For studies involving controlled analogs (e.g., AP-237 derivatives), obtain DEA licensure for Schedule I substances and adhere to institutional review board (IRB) protocols for in vivo work .

- Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.